molecular formula C16H23BO3 B599151 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol CAS No. 1220219-36-2

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol

Cat. No.: B599151
CAS No.: 1220219-36-2
M. Wt: 274.167
InChI Key: WLKBNPVGNWGUSP-UHFFFAOYSA-N
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Description

“(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol” is a chemical compound. It is also known as phenylboronic acid pinacol ester and is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized from 4-Formylphenylboronic acid pinacol cyclic ester .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom. The carbon atom is part of a cyclopropyl group, which is attached to a phenyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a molecular weight of 127.98 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and structurally analyzed using techniques like FTIR, NMR, mass spectrometry, X-ray diffraction, and density functional theory (DFT). These studies provide insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

  • Drug Design and Synthesis : Boron-containing derivatives have been synthesized for potential use as mimetic agents in drug design. These compounds are evaluated for their biological activities, indicating their potential in pharmaceutical research (Das et al., 2011).

  • Antitubercular Activities : Some derivatives of cyclopropyl methanols, which may include the target compound, have been synthesized and shown effective against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Bisht et al., 2010).

  • Cytotoxicity and Cellular Uptake Studies : Research into boronated phosphonium salts containing related structures has been conducted to investigate their cytotoxicity and boron uptake in cells, which is significant in medicinal chemistry and cancer research (Morrison et al., 2010).

  • Synthesis of Boronated Aromatics : The synthesis of boronated aromatic compounds, which could include the target compound, has been studied, focusing on the palladium-catalyzed borylation of aryl bromides. This research is important in the field of organic synthesis (Takagi & Yamakawa, 2013).

  • Vibrational Properties and Crystal Structure Studies : Investigations into the crystal structure and vibrational properties of related compounds have been conducted, offering valuable information for the development of new materials and drugs (Wu et al., 2021).

Future Directions

The future directions for this compound could involve its use in the synthesis of new pharmaceuticals and chemical intermediates. Its ability to participate in borylation and hydroboration reactions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8,18H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKBNPVGNWGUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220219-36-2
Record name {1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol
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